molecular formula C15H16FN B13177904 4-[3-(3-Fluorophenyl)propyl]aniline CAS No. 1240527-12-1

4-[3-(3-Fluorophenyl)propyl]aniline

Cat. No.: B13177904
CAS No.: 1240527-12-1
M. Wt: 229.29 g/mol
InChI Key: NTYVBOYPIIAFRR-UHFFFAOYSA-N
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Description

4-[3-(3-Fluorophenyl)propyl]aniline is an organic compound that belongs to the class of anilines It features a fluorophenyl group attached to a propyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Fluorophenyl)propyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 3-bromopropylamine.

    Formation of Intermediate: The first step involves the reaction of 3-fluorobenzaldehyde with 3-bromopropylamine under basic conditions to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

4-[3-(3-Fluorophenyl)propyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Fluorophenyl)propyl]aniline
  • 4-[3-(4-Fluorophenyl)propyl]aniline
  • 4-[3-(3-Chlorophenyl)propyl]aniline

Comparison

4-[3-(3-Fluorophenyl)propyl]aniline is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.

Properties

CAS No.

1240527-12-1

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

4-[3-(3-fluorophenyl)propyl]aniline

InChI

InChI=1S/C15H16FN/c16-14-6-2-5-13(11-14)4-1-3-12-7-9-15(17)10-8-12/h2,5-11H,1,3-4,17H2

InChI Key

NTYVBOYPIIAFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCCC2=CC=C(C=C2)N

Origin of Product

United States

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